molecular formula C11H15BClNO3 B1412255 (4-Chloro-3-(morpholinomethyl)phenyl)boronic acid CAS No. 1704073-83-5

(4-Chloro-3-(morpholinomethyl)phenyl)boronic acid

Cat. No.: B1412255
CAS No.: 1704073-83-5
M. Wt: 255.51 g/mol
InChI Key: KGNNBWAXQFVFJY-UHFFFAOYSA-N
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Description

(4-Chloro-3-(morpholinomethyl)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research due to its unique chemical properties. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a morpholinomethyl group. The presence of these functional groups makes it a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

Target of Action

The primary target of (4-Chloro-3-(morpholinomethyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step .

Biochemical Pathways

The compound affects the SM cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .

Pharmacokinetics

It’s known that the rate of hydrolysis of similar compounds, such as boronic pinacol esters, is considerably accelerated at physiological ph . This suggests that the compound’s bioavailability may be influenced by pH and other factors related to absorption, distribution, metabolism, and excretion (ADME).

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as pH . The compound is sensitive to changes in pH, with its reactivity increasing at physiological pH . This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3-(morpholinomethyl)phenyl)boronic acid typically involves the reaction of 4-chloro-3-(morpholinomethyl)phenylboronic acid pinacol ester with a suitable boronic acid reagent. The reaction is usually carried out under mild conditions using palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the boronic acid formation .

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-3-(morpholinomethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

[4-chloro-3-(morpholin-4-ylmethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BClNO3/c13-11-2-1-10(12(15)16)7-9(11)8-14-3-5-17-6-4-14/h1-2,7,15-16H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNNBWAXQFVFJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)CN2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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